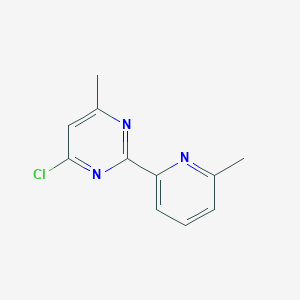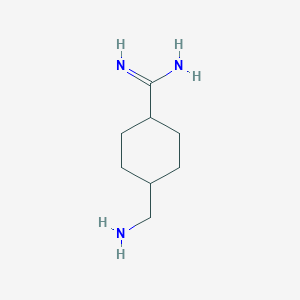![molecular formula C10H9NS B13959807 2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
2-(Prop-1-en-2-yl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(1-methylethenyl)- is an aromatic heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a distinct sulfurous odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzothiazole, 2-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with acetaldehyde in the presence of an acid catalyst can yield the desired compound. Another method involves the cyclization of thioamides or thioureas with appropriate reagents.
Industrial Production Methods
Industrial production of Benzothiazole, 2-(1-methylethenyl)- typically involves large-scale reactions using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as iodine or metal complexes may be employed to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. For instance, nitration with nitric acid can yield nitrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Nitrobenzothiazole derivatives
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives have shown potential as anticancer agents, with some compounds demonstrating activity against various cancer cell lines.
Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(1-methylethenyl)- varies depending on its application. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Benzothiazole, 2-(1-methylethenyl)- can be compared with other similar compounds such as:
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Uniqueness
Benzothiazole, 2-(1-methylethenyl)- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H9NS |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-prop-1-en-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |
Clave InChI |
RIPGVSBLNYALJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
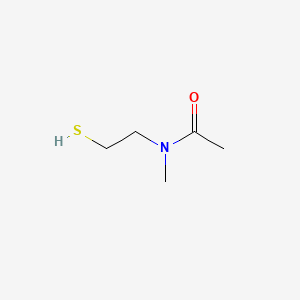


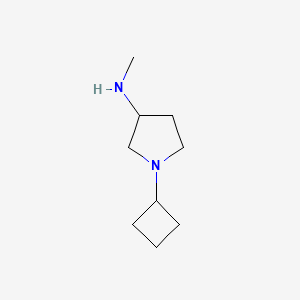
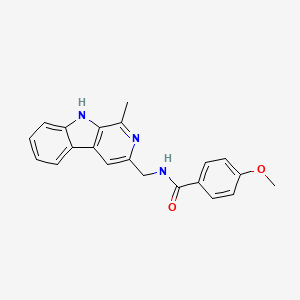
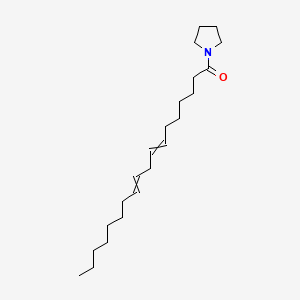
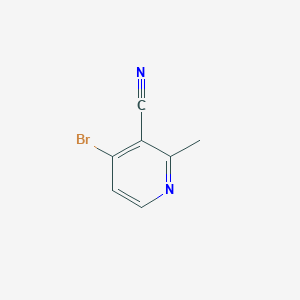


![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
